![molecular formula C5H8Cl2 B1526237 1,1-Bis-chloromethyl-cyclopropane CAS No. 6202-96-6](/img/structure/B1526237.png)
1,1-Bis-chloromethyl-cyclopropane
Overview
Description
“1,1-Bis-chloromethyl-cyclopropane” is a chemical compound with the molecular formula C5H8Cl2 . It has an average mass of 139.023 Da and a monoisotopic mass of 138.000305 Da .
Molecular Structure Analysis
The molecular structure of “1,1-Bis-chloromethyl-cyclopropane” consists of a cyclopropane ring with two chloromethyl groups attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1-Bis-chloromethyl-cyclopropane” include a molecular weight of 139.023 Da . Further details such as boiling point, density, and melting point are not provided in the search results.
Scientific Research Applications
Synthesis of [1.1.1]Propellane
“1,1-Bis-chloromethyl-cyclopropane” is used as a starting material in the synthesis of [1.1.1]propellane . Propellanes are a class of organic compounds with three rings sharing a single common atom, which is the central carbon atom in [1.1.1]propellane. This compound has unique bonding and reactivity, making it a subject of interest in synthetic and theoretical chemistry.
Synthesis of (3-Ethynylbicyclo[1.1.1]pentan-1-yl)ethynyltrimethylsilane
Another application of “1,1-Bis-chloromethyl-cyclopropane” is in the synthesis of (3-ethynylbicyclo[1.1.1]pentan-1-yl)ethynyltrimethylsilane . This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Intermediate in Organic Synthesis
“1,1-Bis-chloromethyl-cyclopropane” can act as an intermediate in various organic synthesis processes . It can be used to introduce functional groups or to build complex molecular structures.
Synthesis of Halogenated Cyclopropane Derivatives
This compound is a halogenated cyclopropane derivative . As such, it can be used in the synthesis of other halogenated cyclopropane derivatives, which have applications in medicinal chemistry and materials science.
Synthesis of 3-Chloro-2-(chloromethyl)-1-propene
“1,1-Bis-chloromethyl-cyclopropane” has been reported to be synthesized from 3-chloro-2-(chloromethyl)-1-propene . This indicates its potential use in the production of this compound, which may have further applications in organic synthesis.
Research and Development in Chemistry
Given its unique structure and reactivity, “1,1-Bis-chloromethyl-cyclopropane” can be used in research and development in chemistry . It can be used to study reaction mechanisms, develop new synthetic methods, or explore novel chemical transformations.
properties
IUPAC Name |
1,1-bis(chloromethyl)cyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2/c6-3-5(4-7)1-2-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAPSFSUTMNTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis-chloromethyl-cyclopropane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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